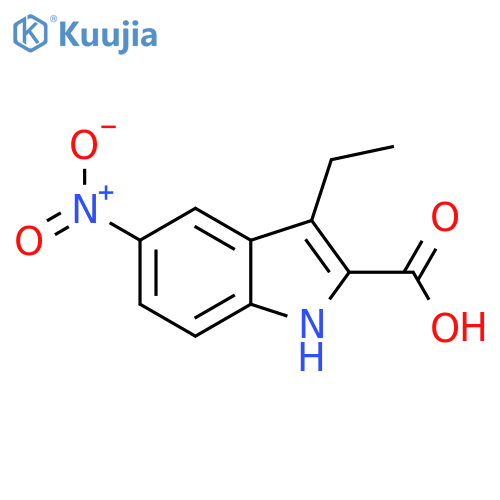

Cas no 446830-63-3 (3-Ethyl-5-nitro-1H-indole-2-carboxylic acid)

446830-63-3 structure

商品名:3-Ethyl-5-nitro-1H-indole-2-carboxylic acid

CAS番号:446830-63-3

MF:C11H10N2O4

メガワット:234.208102703094

MDL:MFCD03011722

CID:3078486

PubChem ID:949984

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid

- AKOS000300628

- STL336988

- SCHEMBL5889822

- OEEFADFZZDUNDL-UHFFFAOYSA-N

- Oprea1_598876

- ethyl 5-Nitro-2-carboxy-indole

- AT16329

- 3-Ethyl-5-nitro-1H-indole-2-carboxylicacid

- 446830-63-3

- SR-01000368308

- SR-01000368308-1

-

- MDL: MFCD03011722

- インチ: InChI=1S/C11H10N2O4/c1-2-7-8-5-6(13(16)17)3-4-9(8)12-10(7)11(14)15/h3-5,12H,2H2,1H3,(H,14,15)

- InChIKey: OEEFADFZZDUNDL-UHFFFAOYSA-N

- ほほえんだ: CCC1=C(C(=O)O)NC2=C1C=C(C=C2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 234.06405680Da

- どういたいしつりょう: 234.06405680Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 98.9Ų

じっけんとくせい

- 密度みつど: 1.472±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.47 g/l)(25ºC)、

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM246996-1g |

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid |

446830-63-3 | 95%+ | 1g |

$320 | 2024-07-16 | |

| Chemenu | CM246996-5g |

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid |

446830-63-3 | 95%+ | 5g |

$808 | 2021-08-04 | |

| Matrix Scientific | 033012-1g |

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid |

446830-63-3 | 1g |

$550.00 | 2023-09-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736195-5g |

3-Ethyl-5-nitro-1h-indole-2-carboxylic acid |

446830-63-3 | 98% | 5g |

¥7862.00 | 2024-05-13 | |

| Chemenu | CM246996-5g |

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid |

446830-63-3 | 95%+ | 5g |

$855 | 2024-07-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736195-1g |

3-Ethyl-5-nitro-1h-indole-2-carboxylic acid |

446830-63-3 | 98% | 1g |

¥2822.00 | 2024-05-13 | |

| Matrix Scientific | 033012-500mg |

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid |

446830-63-3 | 500mg |

$246.00 | 2021-06-28 |

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

446830-63-3 (3-Ethyl-5-nitro-1H-indole-2-carboxylic acid) 関連製品

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量